molecular formula C8H9NO3 B6204352 4-methoxy-6-methylpyridine-3-carboxylic acid CAS No. 1211530-77-6

4-methoxy-6-methylpyridine-3-carboxylic acid

Cat. No.: B6204352
CAS No.: 1211530-77-6
M. Wt: 167.16 g/mol
InChI Key: HQBBBNNELUBOLD-UHFFFAOYSA-N
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Description

4-Methoxy-6-methylpyridine-3-carboxylic acid is a heterocyclic organic compound with the molecular formula C8H9NO3 It is a derivative of pyridine, characterized by the presence of a methoxy group at the 4-position, a methyl group at the 6-position, and a carboxylic acid group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-6-methylpyridine-3-carboxylic acid can be achieved through several methods. Another method involves the catalytic hydrogenation of 4-methoxypyridine-N-oxide to yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation, lithiation, and subsequent functional group transformations.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-6-methylpyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring, particularly at positions adjacent to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions include pyridine N-oxides, alcohols, aldehydes, and various substituted pyridine derivatives.

Scientific Research Applications

4-Methoxy-6-methylpyridine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-methoxy-6-methylpyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxypyridine: Lacks the carboxylic acid and methyl groups.

    6-Methylpyridine-3-carboxylic acid: Lacks the methoxy group.

    4-Methoxy-2-methylpyridine-3-carboxylic acid: Similar structure but with different substitution pattern.

Uniqueness

4-Methoxy-6-methylpyridine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

1211530-77-6

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

IUPAC Name

4-methoxy-6-methylpyridine-3-carboxylic acid

InChI

InChI=1S/C8H9NO3/c1-5-3-7(12-2)6(4-9-5)8(10)11/h3-4H,1-2H3,(H,10,11)

InChI Key

HQBBBNNELUBOLD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=N1)C(=O)O)OC

Purity

95

Origin of Product

United States

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